molecular formula C22H27N3O3S B2526449 N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851719-30-7

N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2526449
CAS RN: 851719-30-7
M. Wt: 413.54
InChI Key: UEOIONFCFDODAY-UHFFFAOYSA-N
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Description

The compound N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a derivative of methanesulfonamide with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemical properties and synthesis of related methanesulfonamide derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds, such as 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles, involves the combination of different functional groups onto a pyrazole scaffold . This process likely involves multiple steps, including the formation of the pyrazole ring, the introduction of the methanesulfonyl group, and the attachment of various substituents to the aromatic rings. The synthesis of these compounds has been shown to yield significant anti-inflammatory activity, which suggests that the synthesis of N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide might follow a similar pathway with the aim of achieving a specific pharmacological effect.

Molecular Structure Analysis

Conformational analysis is crucial in understanding the molecular structure of methanesulfonamide derivatives. The paper on methanesulfonamide-N,N'-1,2-ethanediylbis (msen) provides a detailed analysis using vibrational and NMR spectroscopies, as well as theoretical computations . Six different rotational isomers were identified, with the most stable form being the trans-trans-gauche(+)-eclipsed, synperiplanar (ttg(+)-e,bis) . This suggests that the molecular structure of N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide may also exhibit multiple conformations, which could influence its biological activity.

Chemical Reactions Analysis

The reactivity of methanesulfonamide derivatives can be complex. For instance, attempts to synthesize model hybrid nitric oxide donor N-diazen-1-ium-1,2-diolate derivatives of related compounds resulted in the formation of N-nitroso derivatives instead . This indicates that the chemical reactions involving methanesulfonamide derivatives can lead to unexpected products, which is an important consideration in the synthesis and development of new compounds like N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The vibrational spectra of msen were thoroughly assigned using DFT calculations combined with SQMFF methodology, which provides a comprehensive understanding of the molecule's behavior in different states . Similarly, the NMR analyses of six conformers offer insights into the electronic environment of the atoms within the molecule . These analyses are essential for predicting the properties of N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, such as solubility, stability, and reactivity, which are critical for its potential use as a pharmacological agent.

Scientific Research Applications

  • Interaction Studies of Methyl Acetate in Aqueous Solutions of Quinoxaline Derivatives : This study focuses on the effect of temperature and concentration on interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including a compound similar to the one . The research provides insights into solute-solute, solute-solvent, and solvent-solvent interactions in mixtures containing these derivatives (Raphael, Bahadur, & Ebenso, 2015).

  • Structural Study of Nimesulide Triazole Derivatives : This study investigates the crystal structures of nimesulide triazole derivatives, which are similar in structure to the compound . It provides detailed analysis of intermolecular interactions and molecular geometries, contributing to a better understanding of such compounds (Dey et al., 2015).

  • Adsorption and Corrosion Inhibition Properties on Mild Steel : Research into quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, closely related to the queried compound, explores their effectiveness in inhibiting corrosion on mild steel. This study combines experimental and theoretical methods to understand the molecular mechanisms behind corrosion inhibition (Olasunkanmi et al., 2016).

  • SiO2-H2SO4 Catalysed Synthesis of 1-Acetyl Pyrazolines : This research involves the synthesis of N-acetyl pyrazole derivatives, which are structurally similar to the target compound. The study focuses on the solvent-free cyclization and acetylation processes, providing valuable insights into efficient synthetic methods for such compounds (Thirunarayanan & Sekar, 2014).

  • Synthesis and Antiproliferative Activities of Pyrazole-Sulfonamide Derivatives : This study investigates the synthesis of pyrazole-sulfonamide derivatives, similar to the compound , and their antiproliferative activities against certain cell lines. The research offers insights into the potential medicinal applications of such compounds (Mert et al., 2014).

properties

IUPAC Name

N-[3-[2-(2,2-dimethylpropanoyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-15-9-6-7-12-18(15)20-14-19(23-25(20)21(26)22(2,3)4)16-10-8-11-17(13-16)24-29(5,27)28/h6-13,20,24H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOIONFCFDODAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2C(=O)C(C)(C)C)C3=CC(=CC=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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